(S)-1-Aminoindane-d3
Description
Significance of Chiral Amines in Modern Organic and Medicinal Chemistry Research
Chiral amines are organic compounds containing an amino group attached to a stereocenter, meaning they can exist in two non-superimposable mirror-image forms called enantiomers. This property of chirality is of profound importance in biological systems, as living organisms are themselves chiral. hims-biocat.euopenaccessgovernment.org Proteins, nucleic acids, and other cellular components are composed of specific enantiomers of their constituent building blocks. hims-biocat.eu Consequently, the different enantiomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological profiles. openaccessgovernment.orgnih.gov A classic and tragic example is the drug thalidomide, where one enantiomer possessed the desired therapeutic effect while the other was teratogenic. hims-biocat.euopenaccessgovernment.org
This inherent stereoselectivity of biological systems has made the synthesis of enantiomerically pure compounds a cornerstone of modern medicinal chemistry and drug development. hims-biocat.euopenaccessgovernment.org Chiral amines are particularly crucial in this regard, as they are found in approximately 40-45% of small-molecule pharmaceuticals and are key intermediates in the synthesis of a vast array of biologically active compounds and agrochemicals. openaccessgovernment.orgacs.org They serve as versatile building blocks, chiral auxiliaries, and resolving agents in stereoselective organic synthesis. The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and transition-metal catalysis, remains an active and vital area of research. acs.orgrsc.org
Overview of Indane Scaffold Derivatives as Key Chiral Building Blocks and Probes
The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for the design of ligands that can interact with specific biological targets. beilstein-journals.orgnih.gov Derivatives of the indane scaffold, particularly those incorporating chiral centers, are highly valued as key building blocks in the synthesis of complex molecules. beilstein-journals.orgnih.govcymitquimica.comdntb.gov.ua
Aminoindane derivatives, in particular, have been extensively explored for their therapeutic potential. google.com For instance, (R)-1-Aminoindane is an active metabolite of rasagiline, a drug used in the treatment of Parkinson's disease. wikipedia.orgresearchgate.netgoogle.com The specific stereochemistry of the amino group is critical for its biological activity. wikipedia.org The indane framework has been incorporated into a variety of compounds targeting the central nervous system, including antagonists for glutamate (B1630785) and dopamine (B1211576) receptors. wikipedia.orgacs.org The versatility of the indane scaffold allows for the synthesis of a diverse library of chiral compounds for screening and development in drug discovery programs. x-mol.net
Specific Research Utility of Stable Isotopic Labeling (Deuteration) in Chiral Molecules
The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), is a powerful technique in chemical and pharmaceutical research. nih.gov This isotopic labeling, or deuteration, can have several important consequences for a molecule's properties without significantly altering its fundamental chemical reactivity. researchgate.net One of the most significant effects of deuteration is the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, leading to altered pharmacokinetic profiles. nih.govacs.org
In the context of chiral molecules, deuteration can be particularly useful. For compounds with a chiral center prone to racemization (in vivo interconversion of enantiomers), replacing a hydrogen atom at that center with deuterium can stabilize its configuration. nih.govresearchgate.netacs.org This "deuterium-enabled chiral switching" (DECS) allows for the isolation and study of individual enantiomers that would otherwise be chemically unstable. nih.govresearchgate.netacs.org Furthermore, deuterated compounds are invaluable in analytical chemistry. They are widely used as internal standards in mass spectrometry-based assays, allowing for precise quantification of their non-deuterated counterparts in biological samples. nih.gov Deuterium labeling is also a key tool in mechanistic studies, helping to elucidate reaction pathways and enzyme mechanisms. nih.govlibretexts.org
Scope and Academic Relevance of (S)-1-Aminoindane-d3 in Contemporary Research
This compound is a labeled analog of (S)-1-Aminoindane. pharmaffiliates.comimpurity.com Its primary utility in a research setting is as a labeled internal standard for the quantification of (S)-1-Aminoindane and its metabolites. Given that the (R)-enantiomer of 1-aminoindane is a metabolite of the monoamine oxidase-B (MAO-B) inhibitor rasagiline, the study of these aminoindanes is highly relevant to neuropharmacology and the development of treatments for neurodegenerative diseases like Parkinson's disease. wikipedia.orgpharmaffiliates.comimpurity.com The use of this compound allows for accurate and sensitive measurement of the concentration of the (S)-enantiomer in various biological matrices, which is crucial for pharmacokinetic and metabolic studies.
The synthesis and application of deuterated chiral amines like this compound also contribute to the broader field of asymmetric catalysis and isotopic labeling techniques. nih.gov The development of efficient and selective methods for introducing deuterium into specific positions of a chiral molecule is an ongoing challenge and an area of active research. nih.gov Therefore, this compound serves not only as a specific tool for studying a particular class of compounds but also as an example of the sophisticated chemical probes being developed to unravel complex biological processes.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1,2,2-trideuterio-3H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-BJCVOOPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Deuterium Incorporation Strategies for S 1 Aminoindane D3 and Its Precursors
Stereoselective Synthesis of (S)-1-Aminoindane Core
The creation of the chiral center at the C1 position of the indane skeleton with the desired (S)-configuration is paramount. This is primarily achieved through asymmetric catalysis or biocatalytic resolution.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched (S)-1-aminoindane by employing chiral metal catalysts to control the stereochemical outcome of the reaction.
The asymmetric hydrogenation of prochiral imines or the reductive amination of 1-indanone (B140024) are among the most effective methods for synthesizing chiral amines. nih.gov This approach typically involves the use of transition metal catalysts, such as rhodium, ruthenium, and iridium, complexed with chiral ligands. nih.govacs.org
For instance, the asymmetric hydrogenation of N-aryl imines derived from acetophenones has been extensively studied, with ruthenium complexes like the Xyl-Skewphos/DPEN-Ru system showing high enantioselectivities (up to 99% ee) and high turnover numbers. nih.govthieme-connect.com Similarly, iridium catalysts have been successfully employed in the hydrogenation of various imines. acs.org Manganese-based catalysts have also emerged as a sustainable alternative, with a facially coordinating P,N,N ligand-manganese complex catalyzing the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. rsc.orgresearchgate.net This method has the advantage of allowing for the in situ generation of the imine, streamlining the synthetic process. rsc.org
Another strategy involves the asymmetric hydrogenation of 1-indanone to the corresponding (S)-indanol, followed by conversion to the amine. google.com This can be achieved through pressure hydrogenation using an optically active catalyst, such as a ruthenium complex with chiral ligands, under hydrogen gas pressure. google.comgoogle.com The resulting (S)-indanol can then undergo nucleophilic substitution to yield the desired (S)-aminoindan derivative. google.com
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Xyl-Skewphos/DPEN-Ru | N-aryl acetophenone (B1666503) imines | Up to 99% | thieme-connect.com |
| Manganese-P,N,N ligand | Imines from indanone derivatives | High | rsc.orgresearchgate.net |
| Rh/SIPHOS | N-(1,2-dehydro-1-indanyl)acetamide | 94% | researchgate.net |
This table summarizes selected catalytic systems for the enantioselective hydrogenation to produce chiral amines.
A novel and atom-efficient approach for the synthesis of multisubstituted chiral 1-aminoindanes involves the enantioselective [3+2] annulation of aromatic aldimines with alkenes. researchgate.netresearchgate.netnih.gov This method utilizes chiral half-sandwich scandium catalysts to mediate the ortho-C(sp²)–H activation of the aldimine, followed by cyclization with an alkene. researchgate.netresearchgate.netnih.govacs.org
This protocol is characterized by its high efficiency, broad functional group tolerance, and excellent control over regio-, diastereo-, and enantioselectivity, achieving up to >19:1 dr and 99:1 er. researchgate.netresearchgate.netnih.gov By carefully selecting the chiral ligand on the scandium catalyst, it is possible to control the diastereoselectivity of the annulation, providing access to both trans and cis diastereomers of the 1-aminoindane products. nih.govacs.org
| Catalyst | Reactants | Selectivity | Reference |
| Chiral half-sandwich scandium | Aromatic aldimines and alkenes | Up to >19:1 dr, 99:1 er | researchgate.netresearchgate.netnih.gov |
This table highlights the scandium-catalyzed enantioselective annulation for synthesizing chiral 1-aminoindanes.
A variety of other metal-catalyzed reactions have been developed for the asymmetric synthesis of 1-aminoindane and its derivatives. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated imino esters, using chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligands derived from 1-aminoindane, provides a route to chiral dehydroamino esters. acs.org
Furthermore, the diastereoselective reduction of a ketimine of 1-indanone using a chiral auxiliary, such as (R)-phenylglycine amide, followed by metal-catalyzed hydrogenation, can produce (S)-1-aminoindane with high enantiomeric excess (96% ee). researchgate.net
Scandium-Catalyzed Enantioselective Annulation via C-H Activation
Biocatalytic and Enzymatic Resolution Methods
Biocatalysis offers a powerful and environmentally friendly alternative for obtaining enantiomerically pure (S)-1-aminoindane. These methods typically involve the kinetic resolution of a racemic mixture of 1-aminoindane.
Lipases are widely used enzymes for the kinetic resolution of racemic amines and alcohols due to their high enantioselectivity and stability in organic solvents. google.commdpi.com In the context of 1-aminoindane, lipase-catalyzed asymmetric acylation is a common strategy. google.comgoogle.com This involves the selective acylation of one enantiomer of racemic 1-aminoindane, leaving the other enantiomer unreacted and thus resolved.
For example, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is highly effective for this purpose. google.comacs.org The resolution of racemic 1-aminoindane can be achieved with high enantiomeric excess (>95% ee) at around 55% conversion. google.comgoogle.com The choice of acyl donor and solvent is crucial for optimizing the efficiency and selectivity of the resolution. google.com
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgacs.orgresearchgate.net Chemoenzymatic DKR of 1-aminoindane has been successfully demonstrated by combining a lipase, such as CALB, with a palladium nanocatalyst for the racemization step. acs.org A "Flash Thermal Racemization" protocol in continuous flow has also been developed to improve the atom efficiency of this process. acs.orgfigshare.comimperial.ac.uk
Another approach involves the resolution of a racemic hydroxymethylated β-lactam intermediate through lipase-catalyzed asymmetric acylation, which can then be converted to the desired aminoindane derivative. researchgate.net
| Enzyme | Method | Key Features | Reference |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | High ee (>95%) at ~55% conversion | google.comgoogle.com |
| CALB and Pd nanocatalyst | Dynamic Kinetic Resolution | High yield (80%) and ee (96%) | acs.org |
| Lipase PS 30 | Asymmetric Acylation of trans-1-azidoindan-2-ol | High ee (>96%) | thieme-connect.comnih.govnih.gov |
This table presents key biocatalytic methods for the resolution of 1-aminoindane and its precursors.
Deuterium (B1214612) Incorporation Strategies
While the direct synthesis of (S)-1-Aminoindane-d3 is not extensively documented, general methods for deuterium incorporation can be applied. A plausible strategy would be the reduction of an appropriate precursor with a deuterium-donating reagent. For example, the reduction of cis-2-azido-1-bromoindane with lithium aluminum deuteride (B1239839) (LiAlD4) has been shown to produce cis-2-amino-1-d-indane. acs.org Adapting such a method to a suitable precursor for (S)-1-aminoindane could potentially yield the desired deuterated compound.
Another potential route is the catalytic transfer deuteration of an appropriate unsaturated precursor using a deuterium donor. marquette.edu Furthermore, enzymatic methods for site-selective hydrogen-deuterium exchange on amino acids are emerging, which could, in principle, be adapted for the deuteration of 1-aminoindane. wisc.edu The dynamic kinetic resolution of racemic azlactones with a deuterated alcohol has also been reported as a strategy for preparing enantiomerically pure α-deuterated α-amino acids, which could be conceptually extended. rsc.org
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer. This is achieved by coupling a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. For the synthesis of enantiopure 1-aminoindane, chemoenzymatic DKR is a prominent strategy. nih.gov This approach typically combines a metal catalyst for racemization and a lipase for the stereoselective acylation of one enantiomer. nih.gov
Several systems have been developed for the DKR of racemic 1-aminoindane. One notable process employs palladium nanoparticles, often supported on materials like aluminum hydroxide (B78521) (Pd/AlO(OH)) or layered double hydroxides (Pd/LDH-DS), as the racemization catalyst. researchgate.netacs.orgresearchgate.net This works in tandem with a lipase, such as Candida antarctica lipase B (CALB) or Novozym 435, which selectively acylates the (R)- or (S)-enantiomer. researchgate.netresearchgate.netresearchgate.net The choice of acyl donor and solvent is crucial for reaction efficiency. For instance, using 4-chlorophenyl valerate (B167501) as the acyl donor in toluene (B28343) at 55°C has been shown to be effective. researchgate.net These DKR processes can be conducted on a large scale, yielding the desired acylated amine with high enantiomeric excess (>96% ee) and in good yields (>80%). acs.org
More recent advancements include the development of continuous flow reactor systems. acs.orgacs.org A "Flash Thermal Racemization" protocol has been described that does not require a base or external hydrogen donor, integrating seamlessly with enzymatic resolution to achieve unprecedented space-time yields for the DKR of 1-aminoindane. acs.orgacs.org These combined chemoenzymatic methods represent an efficient route to enantiomerically pure 1-aminoindane, a key precursor for various pharmaceuticals. researchgate.netresearchgate.net
Table 1: Examples of Dynamic Kinetic Resolution of 1-Aminoindane
| Racemization Catalyst | Biocatalyst (Lipase) | Acyl Donor | Solvent | Temp. (°C) | Yield/ee | Reference |
|---|---|---|---|---|---|---|
| Pd/AlO(OH) | Candida antarctica lipase B (CALB) | Isopropyl 2-methoxyacetate | Toluene | 55 | >80% / >96% ee | researchgate.netacs.org |
| Pd/LDH-DS | Novozym 435 | 4-chlorophenyl valerate | Toluene | 55 | Good conversion / High ee | researchgate.net |
| Pd Nanoparticles | Lipase | Not Specified | Not Specified | 55 | High Efficiency | researchgate.net |
| Pd/C (in flow reactor) | Novozym-435 | Ethyl 2-methoxyacetate | Toluene | 40 | 25% conv. / 99% ee | acs.orgacs.org |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis using a chiral auxiliary is a classical and effective method for preparing enantiomerically pure compounds. This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
Table 2: Chiral Auxiliary-Mediated Synthesis of (S)-1-Aminoindane
| Chiral Auxiliary | Key Reaction Step | Reducing Agent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R)-Phenylglycine amide | Diastereoselective reduction of ketimine | Metal-catalyzed H₂ | Optimized for high selectivity | 96% | researchgate.net |
| (R)-Phenylglycinol | Asymmetric reductive amination | NaBH(OAc)₃ | >95% | Not specified | researchgate.net |
Classical Resolution of Racemic 1-Aminoindane Intermediates
Classical resolution remains a widely used industrial method for separating enantiomers. It relies on the separation of diastereomers, which have different physical properties.
Diastereomeric Salt Formation with Chiral Acids
This method involves reacting the racemic base, 1-aminoindane, with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different solubilities, these salts can be separated by fractional crystallization. wikipedia.org A variety of chiral acids have been used to resolve racemic 1-aminoindane, including naturally occurring acids like L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid. libretexts.orggoogle.comnih.gov
The choice of solvent is critical for successful separation. Methanol has been identified as a particularly effective solvent for the resolution of 1-aminoindane with these dicarboxylic acids. google.com For example, when using L(-)-malic acid in methanol, the (R)-1-aminoindan L-hydrogenmalate salt preferentially crystallizes, allowing for its separation from the more soluble (S)-enantiomer salt. google.com After separation, the pure enantiomer is recovered by treating the salt with a base. libretexts.org While effective, this method can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.orggoogle.com
Table 3: Chiral Acids for Resolution of 1-Aminoindane
| Chiral Resolving Acid | Solvent | Less Soluble Diastereomer | Reference |
|---|---|---|---|
| L(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan salt | google.com |
| L(-)-Malic Acid | Methanol | (R)-1-Aminoindan salt | google.com |
| (2R, 3R)-Tartaric Acid | Methanol | (R)-1-Aminoindan salt | google.com |
| (S)-Mandelic Acid | Not Specified | Used for N-benzyl-1-aminoindan | researchgate.netgoogle.com |
Chromatographic Enantioseparation Techniques
Chromatographic methods offer an alternative to crystallization for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with the two enantiomers, leading to different retention times.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the enantioseparation of 1-aminoindane and its derivatives. sigmaaldrich.comwiley.comresearchgate.netnih.gov For GC analysis, the enantiomers are often derivatized, for example, as N-trifluoroacetyl derivatives, and separated on columns with chiral stationary phases like cyclodextrin (B1172386) derivatives (e.g., Astec® CHIRALDEX™). sigmaaldrich.comwiley.com
For HPLC, various polysaccharide-based and cyclodextrin-based CSPs are effective. researchgate.netnih.gov Another powerful technique is cyclodextrin electrokinetic chromatography (CDEKC), which has been demonstrated on microfluidic chips for the rapid enantioseparation of 1-aminoindane. sigmaaldrich.com Using sulfated β-cyclodextrin as a chiral selector, baseline separation can be achieved in under a minute. sigmaaldrich.com These chromatographic methods are particularly valuable for analytical-scale separation and for determining the enantiomeric purity of a sample.
Table 4: Chromatographic Enantioseparation of 1-Aminoindane
| Technique | Chiral Selector / Stationary Phase | Mobile Phase/Conditions | Application | Reference |
|---|---|---|---|---|
| GC | Astec® CHIRALDEX™ G-DA (Cyclodextrin-based) | Isothermal (90-190 °C) | Analysis of N-TFA derivatives | sigmaaldrich.comwiley.com |
| HPLC | LARIHC™ CF6-P | Polar organic mode | Enantioseparation | sigmaaldrich.comnih.gov |
| CDEKC | Sulfated β-cyclodextrin | Microfluidic chip | Rapid chiral analysis | sigmaaldrich.com |
Deuterium Labeling Strategies for this compound
Deuterium-labeled compounds, or isotopologues, are essential tools in pharmaceutical research, particularly for studying metabolism and pharmacokinetics. The synthesis of this compound requires site-specific incorporation of three deuterium atoms into the (S)-1-aminoindane scaffold.
Site-Specific Deuteration Methodologies
The synthesis of this compound can be achieved by combining the asymmetric synthesis or resolution methods described above with specific deuterium incorporation steps. A plausible and efficient strategy involves the deuteration of the precursor, 1-indanone, at specific positions before the introduction of the chiral amine functionality.
A logical approach to introduce three deuterium atoms at the C1 and C2 positions involves a two-step process starting from 1-indanone:
α-Deuteration of 1-Indanone: The two hydrogen atoms at the C2 position of 1-indanone are acidic due to the adjacent carbonyl group. They can be exchanged for deuterium via a base-catalyzed hydrogen-deuterium exchange (HDX) reaction. cardiff.ac.ukmdpi.com This is typically achieved by treating 1-indanone with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a base (e.g., K₂CO₃). rsc.org This yields 2,2-dideuterio-1-indanone.
Asymmetric Reduction of 2,2-dideuterio-1-indanone: The dideuterated indanone can then be subjected to an asymmetric reduction to introduce the third deuterium atom and set the (S)-stereochemistry at the C1 position. This can be accomplished by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). researchgate.net The reduction of the ketone with NaBD₄ will place a deuterium atom at the C1 position, forming (S)-1-indanol-1,2,2-d3. Subsequent conversion of the hydroxyl group to an amino group (e.g., via a Mitsunobu reaction followed by reduction) affords the target molecule, this compound. researchgate.net
Alternatively, the asymmetric synthesis can be performed first to create (S)-1-indanol, followed by deuteration steps, though deuterating the ketone precursor is often more direct for achieving the desired labeling pattern.
Table 5: Proposed Site-Specific Deuteration Strategy
| Step | Precursor | Reagents | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 1-Indanone | D₂O, Base (e.g., K₂CO₃) | 2,2-dideuterio-1-indanone | Introduce two deuterium atoms at C2 | cardiff.ac.ukmdpi.comrsc.org |
| 2 | 2,2-dideuterio-1-indanone | Chiral reducing system + NaBD₄ | (S)-1-Indanol-1,2,2-d3 | Introduce third deuterium at C1 and set stereochemistry | researchgate.net |
| 3 | (S)-1-Indanol-1,2,2-d3 | e.g., DPPA/DBU then H₂/Pd-C | This compound | Convert alcohol to amine | researchgate.net |
Precursor Deuteration and Subsequent Transformation
The synthesis of this compound is a multi-step process that hinges on the initial strategic incorporation of deuterium into a suitable precursor molecule, followed by chemical transformations to install the amino group with the correct stereochemistry. A common and effective strategy involves the deuteration of 1-indanone, which then serves as the deuterated building block for subsequent reactions.
The deuteration of the precursor, 1-indanone, can be efficiently achieved at the C2 position, which is alpha to the carbonyl group. This is typically accomplished through an acid or base-catalyzed hydrogen-deuterium exchange reaction. For instance, using a catalyst in a deuterated solvent such as methanol-d4 (B120146) (CD3OD) can yield 1-indanone-2,2-d2 (B12677268) with high levels of deuterium incorporation. Research has demonstrated that specific catalysts can achieve greater than 95% deuterium incorporation, with chemical yields for the deuterated ketone reaching as high as 98%. The general transformation is outlined below:
Scheme 1: Deuteration of 1-Indanone
Once the deuterated precursor, 1-indanone-d2, is synthesized, the next stage involves its conversion to the target amine. A prevalent method for this transformation is stereoselective reductive amination. This process can be conceptually broken down into two key steps: the formation of a C=N double bond (an imine or oxime intermediate) and its subsequent reduction.
First, the deuterated ketone is reacted with an amine source to form an imine or a related derivative like an oxime. For example, reacting 1-indanone-d2 with hydroxylamine (B1172632) produces the corresponding deuterated 1-indanone oxime. scispace.com
Scheme 2: Formation of Deuterated 1-Indanone Oxime
The crucial final step is the stereoselective reduction of this intermediate to introduce the third deuterium atom and establish the desired (S)-stereochemistry at the C1 position. This is accomplished by using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4), in conjunction with a chiral catalyst or auxiliary. google.comrsc.org The reduction of the oxime or imine intermediate with a deuterium source installs a deuterium atom at the C1 position. Enantioselective hydrogenation catalyzed by transition metal complexes (e.g., Manganese, Rhodium, or Iridium) with chiral ligands is a powerful method to control the stereochemical outcome, ensuring the formation of the (S)-enantiomer. rsc.orguc.pt This transformation completes the synthesis of (S)-1-Aminoindane-1,2,2-d3.
Isotopic Purity and Deuterium Distribution Considerations
The utility of this compound, particularly in fields like pharmacokinetic studies, is critically dependent on its isotopic purity and the precise location of the deuterium atoms within the molecule. nih.gov Therefore, rigorous analysis and control over these parameters are essential during its synthesis.
Isotopic Purity refers to the percentage of the final product that contains the specified number of deuterium atoms (in this case, three). It is often reported as isotopic enrichment or percent deuterium incorporation. google.com High isotopic purity, ideally above 95%, is desirable to ensure that the properties of the compound are not significantly skewed by the presence of under-deuterated species (d0, d1, or d2). google.comnih.gov The presence of such isotopic impurities can complicate the interpretation of experimental results. nih.gov The synthetic route, including the efficiency of the precursor deuteration and the reduction step, directly impacts the final isotopic purity.
Deuterium Distribution defines the specific atomic positions where the deuterium labels are located. For this compound, the intended distribution is one deuterium atom at the C1 position and two at the C2 position. The synthetic methodology, as described in the previous section, is explicitly designed to achieve this specific arrangement. Deuterating 1-indanone at the alpha-carbonyl position ensures the C2-dideuteration, while the subsequent reduction of the C=N bond with a deuteride source ensures the C1-deuteration.
Several analytical techniques are employed to verify both isotopic purity and deuterium distribution. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the isotopic composition of the sample. nih.gov It can separate and quantify the different isotopologues (molecules differing only in their isotopic composition) based on their mass-to-charge ratio. This allows for a precise calculation of the percentage of d3-labeled molecules versus d0, d1, d2, and other species. nih.govacanthusresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a primary tool for confirming the deuterium distribution. The incorporation of a deuterium atom at a specific position results in the disappearance or significant attenuation of the corresponding proton signal in the ¹H NMR spectrum. By comparing the integration of signals from deuterated positions to those of non-deuterated reference signals within the molecule, the percentage of deuterium incorporation at each site can be calculated. rsc.org
The table below summarizes key data related to the synthesis and characterization of deuterated 1-aminoindane and its precursors.
| Compound/Process | Parameter | Value | Analytical Method | Reference |
|---|---|---|---|---|
| Deuteration of 1-Indanone | Chemical Yield | 98% | Isolation | |
| Deuteration of 1-Indanone | Deuterium Incorporation | 96% | ¹H NMR | |
| Deuterated Rasagiline Synthesis | Target Isotopic Purity | >95% | Not Specified | google.com |
| Deuterated Compound Analysis | Purity Assessment | Comparison of H/D isotopolog ions | ESI-HRMS | nih.gov |
| FOX-7-D4 Analysis | Isotopic Purity | 95.7% | ¹H q-NMR | rsc.org |
Stereochemical Analysis and Structural Elucidation of S 1 Aminoindane D3
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in the structural elucidation of isotopically labeled chiral compounds like (S)-1-Aminoindane-d3. These techniques provide definitive information on stereochemical configuration, the location of isotopic labels, and the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Deuterium (B1214612) Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. magritek.com For this compound, a combination of ¹H and ²H NMR spectroscopy is employed to confirm both the stereochemical integrity and the precise location of the deuterium atoms.
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the C1 and C2 positions, when compared to the spectrum of unlabeled (S)-1-Aminoindane, would confirm the d3 labeling at these specific sites. The remaining protons on the indane ring system would exhibit characteristic chemical shifts and coupling constants.
The stereochemistry at the C1 position is confirmed using Nuclear Overhauser Effect (NOE) experiments. uni-regensburg.de NOE measures the transfer of nuclear spin polarization from one nucleus to another through space. For the (S)-enantiomer, specific NOE correlations would be expected between the C1-proton (if present, or by inference from related structures) and adjacent protons on the five-membered ring, which helps to establish their relative spatial orientation. uni-regensburg.de
²H NMR spectroscopy provides direct evidence for the location of the deuterium labels. The spectrum would show signals at chemical shifts corresponding to the deuterated positions, confirming the C1-d1 and C2-d2 labeling.
Table 1: Representative ¹H NMR Data for the Indane Moiety (Note: This table is illustrative, based on principles of NMR spectroscopy. Actual chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions.)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H1 | Absent/Reduced | - | - |
| H2 | Absent/Reduced | - | - |
| H3 | ~3.0 - 3.5 | Multiplet | J-coupling with adjacent protons |
| Aromatic-H | ~7.1 - 7.3 | Multiplet | Aromatic coupling patterns |
| NH₂ | Variable | Broad Singlet | - |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral substance. chula.ac.th High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is used to resolve the (S)- and (R)-enantiomers of 1-Aminoindane-d3. sigmaaldrich.combeilstein-journals.org
The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. chula.ac.th By injecting a sample of this compound onto a chiral column, two peaks would be observed if the (R)-enantiomer is present as an impurity. The enantiomeric excess (% ee), a measure of enantiomeric purity, is calculated from the relative areas of the two peaks. sigmaaldrich.com High enantiomeric purity is indicated by a large peak for the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer. google.comnih.gov This analysis is crucial for applications where the biological activity is specific to one enantiomer. A typical target for enantiomeric purity is often greater than 98% or 99% ee. beilstein-journals.orgrsc.org
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Percentage of Total Area (%) |
| This compound | 12.5 | 9950 | 99.5 |
| (R)-1-Aminoindane-d3 | 14.8 | 50 | 0.5 |
| Enantiomeric Excess (% ee) | 99.0% |
Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and assessing the isotopic purity of labeled compounds. acanthusresearch.comdea.gov High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, allowing for the confirmation of its elemental composition, including the three deuterium atoms.
The isotopic purity is evaluated by examining the mass distribution of the molecular ion peak. cerilliant.com For this compound, the most abundant ion in the molecular ion cluster should correspond to the mass of the d3-labeled compound. The relative intensities of ions corresponding to unlabeled (d0), d1, d2, or higher deuterated species provide a quantitative measure of isotopic enrichment. cerilliant.com For use as an internal standard in quantitative analyses, high isotopic purity (typically >98 atom % D) is critical to prevent interference with the analyte signal. lucerna-chem.ch
Table 3: Expected High-Resolution Mass Spectrometry Data
| Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |
| (S)-1-Aminoindane (unlabeled) | C₉H₁₁N | 133.0891 |
| This compound | C₉H₈D₃N | 136.1078 |
Conformational Analysis and Dynamics
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies.
Gas-Phase Conformational Landscape Studies (e.g., Microwave Spectroscopy)
Gas-phase studies, free from solvent or crystal packing effects, reveal the intrinsic conformational preferences of a molecule. Fourier-transform microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise structural information. researcher.life
Studies on the parent molecule, 1-aminoindane, have shown that it exists predominantly in two low-energy conformations. researcher.liferesearchgate.net In both conformers, the five-membered ring is puckered, and the amino group occupies an equatorial position to minimize steric strain. The difference between the two conformers lies in the orientation of the hydrogen atoms of the amino group relative to the rest of the molecule. researchgate.net The substitution with deuterium in this compound is not expected to significantly alter this conformational landscape. The precise rotational constants obtained from microwave spectroscopy allow for the unambiguous identification of these conformers.
Table 4: Experimental Rotational and ¹⁴N Nuclear Quadrupole Coupling Constants for the Two Most Stable Conformers of 1-Aminoindane (as a proxy for the d3-analog) researchgate.net
| Parameter | Conformer I (Global Minimum) | Conformer II |
| Rotational Constant A (MHz) | 2627.5 | 2642.1 |
| Rotational Constant B (MHz) | 1143.9 | 1152.8 |
| Rotational Constant C (MHz) | 884.2 | 888.9 |
| Quadrupole Coupling χaa (MHz) | -2.18 | -2.57 |
| Quadrupole Coupling χbb (MHz) | -2.62 | 2.50 |
Computational Chemistry for Conformational Preferences (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental findings. mdpi.comauremn.org.br DFT calculations are used to explore the potential energy surface of a molecule to locate stable conformers (energy minima) and transition states. nih.gov
For 1-aminoindane, DFT calculations (using functionals like B3LYP, M06-2X, and ωB97X-D) have successfully predicted the geometries and relative energies of its conformers, corroborating the results from microwave spectroscopy. researcher.liferesearchgate.net These calculations confirm that conformers with the amino group in an equatorial position are significantly more stable than those with an axial amino group. The calculations can also model the energy barriers for conversion between conformers, explaining why only the most stable forms are observed in jet-cooled experiments. researchgate.net This theoretical approach allows for a detailed understanding of the structural preferences of this compound at the molecular level.
Table 5: Calculated Relative Energies of 1-Aminoindane Conformers (Illustrative) (Based on data from DFT calculations on the parent 1-aminoindane molecule) researchgate.net
| Conformer Description | Relative Energy (kcal/mol) |
| Equatorial-I (Global Minimum) | 0.00 |
| Equatorial-II | ~0.5 |
| Axial-I | >2.0 |
| Axial-II | >2.5 |
Influence of Deuteration on Conformational Energies and Dynamics
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can subtly yet significantly alter the conformational landscape and dynamic behavior of a molecule. In the case of this compound, where deuterium atoms are strategically placed within the five-membered ring, these isotopic effects manifest primarily through changes in vibrational zero-point energy (ZPE) and associated kinetic phenomena. This section explores the theoretical basis and expected consequences of such deuteration on the conformational energies and the dynamics of interconversion between conformers.
The conformational flexibility of 1-aminoindane arises from two principal motions: the puckering of the non-aromatic five-membered ring and the rotation of the C1-amino group. Ring puckering results in two primary conformers: one where the amino group occupies a pseudo-equatorial position and another where it is in a pseudo-axial position. acs.org For each of these ring conformations, the amino group can further rotate, leading to a complex potential energy surface with multiple local minima. acs.org Computational studies on the parent molecule, 1-aminoindane, have established that the pseudo-equatorial conformer is thermodynamically more stable than the pseudo-axial form. mdpi.comethz.ch
This change in ZPE can shift the relative energies of the conformers. ethz.ch The extent of stabilization for a given conformer depends on the specific changes in its vibrational modes upon deuteration. The conformer that experiences a greater reduction in ZPE will be preferentially stabilized. While these shifts are typically small, they can alter the equilibrium population of conformers at a given temperature. Theoretical calculations are essential to quantify these subtle changes, typically by computing the electronic energies of the conformers and then applying a ZPVE correction. stfc.ac.ukscispace.com
Table 1: Predicted Relative Conformational Energies of (S)-1-Aminoindane vs. This compound This table presents a hypothetical comparison based on established principles of deuteration effects. The values for the parent compound are representative of those found in computational literature, while the values for the d3 isotopologue are illustrative predictions.
| Conformer | Relative Electronic Energy (ΔE_elec) (kcal/mol) | ZPVE Correction (ΔE_ZPVE) (kcal/mol) | Final Relative Energy (ΔE_total) (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| (S)-1-Aminoindane (H) | ||||
| Equatorial | 0.00 | 0.00 | 0.00 | ~85 |
| Axial | +1.10 | -0.05 | +1.05 | ~15 |
| This compound (D) (Hypothetical) | ||||
| Equatorial | 0.00 | 0.00 | 0.00 | ~88 |
| Axial | +1.10 | -0.12 | +0.98 | ~12 |
Beyond static energy differences, deuteration also impacts the dynamics of conformational interconversion, a phenomenon known as the conformational kinetic isotope effect (CKIE). mdpi.comresearchgate.net The rate of conversion between the equatorial and axial forms is determined by the free energy barrier (ΔG‡) of the transition state. Deuteration affects this barrier by altering the ZPE of the transition state relative to the ground state.
The resulting KIE can be "normal" (kH/kD > 1), where the deuterated compound converts more slowly, or "inverse" (kH/kD < 1), where it converts more rapidly. mdpi.com An inverse effect often arises if the vibrational modes at the site of deuteration are more constrained in the ground state and become 'softer' or less constrained in the transition state, leading to a smaller ZPE difference for the deuterated species compared to the hydrogenated one. Conversely, a normal effect is expected if the bonding at the deuterated position becomes stiffer in the transition state. Importantly, these effects are not solely driven by enthalpy (ΔH‡) from ZPE; changes in low-frequency vibrations can lead to significant entropic (TΔS‡) contributions that may enhance or oppose the enthalpic term. mdpi.comresearchgate.net
Table 2: Hypothetical Kinetic Parameters for Ring Inversion This table illustrates a potential inverse conformational kinetic isotope effect based on theoretical principles. The values are for illustrative purposes to demonstrate the interplay of enthalpic and entropic contributions.
| Compound | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) at 298 K | ΔG‡ (kcal/mol) | Relative Rate (k_rel) | KIE (kH/kD) |
|---|---|---|---|---|---|
| (S)-1-Aminoindane (H) | 5.50 | -0.50 | 6.00 | 1.00 | 0.91 (Inverse) |
| This compound (D) | 5.40 | -0.45 | 5.85 | 1.10 |
Applications of S 1 Aminoindane D3 in Mechanistic and Analytical Research
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, especially in methods relying on mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise quantification. biopharmaservices.com (S)-1-Aminoindane-d3, with its three deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its non-deuterated counterpart, (S)-1-Aminoindane, and its metabolites.
LC-MS/MS has become a cornerstone of metabolomics research, enabling the sensitive and selective detection of a wide array of metabolites in complex biological matrices. mdpi.comwellcomeopenresearch.orgthermofisher.com When analyzing the metabolic fate of (S)-1-Aminoindane, this compound is introduced at a known concentration into the biological samples at an early stage of sample preparation. biopharmaservices.com Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction, chromatographic separation, and ionization. biopharmaservices.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.
The use of this compound as an internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal. biopharmaservices.com By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and reproducible quantification of (S)-1-Aminoindane and its metabolites can be achieved.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of (S)-1-Aminoindane using this compound as an Internal Standard
| Parameter | (S)-1-Aminoindane (Analyte) | This compound (Internal Standard) |
| Parent Ion (m/z) | 134.2 | 137.2 |
| Product Ion (m/z) | 117.1 | 120.1 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | 3.5 | 3.5 |
| Note: These are hypothetical values for illustrative purposes and would need to be optimized for a specific LC-MS/MS system and method. |
In the field of quantitative proteomics, stable isotope labeling is a powerful strategy for comparing protein abundance between different samples. nih.govnih.govnih.gov While this compound is not directly used to label proteins, the principles of its application in metabolomics extend to proteomics. For instance, if (S)-1-Aminoindane is being investigated for its effect on protein expression or as a biomarker itself, its deuterated analog would be essential for accurate quantification in complex biological fluids or tissues. mdpi.comresearchgate.net
The precise quantification afforded by this compound is crucial for establishing accurate concentration-response relationships and for the validation of biomarkers, contributing to a better understanding of disease states and drug effects.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Metabolomics Profiling
Investigation of Reaction Mechanisms and Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-limiting steps. github.io
In catalytic reactions involving the cleavage of a C-H bond, replacing that hydrogen with a deuterium atom can lead to a primary KIE, where the rate of the reaction is slower for the deuterated compound. libretexts.orggithub.io For reactions involving (S)-1-Aminoindane where a C-H bond at a specific position is broken in the rate-determining step, synthesizing a specifically deuterated version like this compound and comparing its reaction rate to the non-deuterated compound can provide direct evidence for that bond cleavage being rate-limiting.
For example, in the manganese-catalyzed enantioselective hydrogenation of imines derived from indanone, DFT calculations have been used to rationalize the stereoselectivity. researchgate.netrsc.org Experimental KIE studies using deuterated substrates could provide further validation for the proposed mechanisms.
Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving (S)-1-Aminoindane
| Substrate | Rate Constant (k) | kH/kD | Implication |
| (S)-1-Aminoindane | kH | \multirow{2}{}{> 1} | C-D bond cleavage is likely the rate-limiting step. |
| This compound | kD | ||
| (S)-1-Aminoindane | kH | \multirow{2}{}{≈ 1} | C-D bond cleavage is not the rate-limiting step. |
| This compound | kD | ||
| Note: The magnitude of the KIE can provide further insight into the transition state of the reaction. |
Enzymes that metabolize (S)-1-Aminoindane, such as monoamine oxidases or cytochrome P450s, often catalyze reactions involving C-H bond cleavage. researchgate.netacs.org By using this compound as a substrate, researchers can probe the mechanism of these enzymes. nih.gov A significant KIE would indicate that the C-H bond abstraction is a key step in the enzymatic cycle. nih.gov This information is invaluable for understanding enzyme function and for the design of enzyme inhibitors.
For instance, studies on galactose oxidase have utilized deuterated substrates to reveal large kinetic isotope effects, providing insights into the enzyme's catalytic mechanism. nih.gov Similar studies with this compound and relevant enzymes could yield important mechanistic details.
Probing Rate-Limiting Steps in Catalytic Reactions
Use in Advanced NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The presence of deuterium in this compound can be exploited in several advanced NMR experiments. While proton (¹H) NMR is standard, deuterium (²H) NMR can provide specific information about the labeled sites.
Furthermore, in ¹H NMR, the absence of signals from the deuterated positions simplifies the spectrum, which can aid in the assignment of other proton signals, especially in complex molecules or when studying interactions with other molecules. researchgate.net For example, in studies involving chiral solvating agents to determine enantiomeric purity, the simplification of the spectrum of one enantiomer by deuteration could facilitate the analysis of the other. researchgate.net
The specific location of the deuterium atoms in this compound would determine its utility in these advanced NMR studies, allowing for the probing of specific structural features and interactions.
Simplification of NMR Spectra for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. However, in complex molecular systems, such as biological macromolecules or intricate reaction mixtures, the proton (¹H) NMR spectra can become exceedingly crowded and difficult to interpret due to extensive signal overlap. copernicus.org The substitution of protons with deuterium (²H or D) is a well-established strategy to simplify these complex spectra. libretexts.org
Deuterium has a nuclear spin (I) of 1, compared to 1/2 for proton. This difference in nuclear properties results in deuterium resonating at a significantly different frequency from protons in an NMR experiment, effectively rendering it "invisible" in a standard ¹H NMR spectrum. libretexts.org Furthermore, the scalar coupling (J-coupling) between deuterium and protons is much weaker than proton-proton coupling, leading to a collapse of complex splitting patterns into simpler signals. rsc.orgacs.org
While specific studies detailing the use of this compound for NMR spectral simplification in complex systems are not abundant in publicly accessible literature, the principle remains broadly applicable. For instance, if (S)-1-Aminoindane were part of a larger molecule or a complex mixture, the deuteration at the 1, 3, and 3 positions would remove the corresponding signals from the ¹H NMR spectrum, reducing spectral crowding. This would be particularly advantageous in studies involving the interaction of aminoindane derivatives with biological targets, where the signals of the ligand might overlap with those of the protein or other biomolecules. The simplification of the spectrum would allow for a clearer observation of the remaining proton signals and any changes that occur upon interaction, such as chemical shift perturbations or line broadening, which are indicative of binding events. researchgate.netresearchgate.net
Probing Molecular Interactions and Dynamics
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, an effect known as the kinetic isotope effect (KIE). wikipedia.org The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond, with the C-D bond being stronger and having a lower zero-point energy. epfl.chnih.gov This difference can lead to a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium at a position involved in bond-breaking or bond-formation in the rate-determining step. nih.gov
This compound can be employed as a tool to investigate reaction mechanisms through the KIE. For example, in an enzyme-catalyzed reaction where a C-H bond at the 1-position of the aminoindane is cleaved, the use of this compound would be expected to result in a slower reaction rate compared to the non-deuterated compound. nih.gov The magnitude of this KIE can provide valuable insights into the transition state of the reaction.
Beyond reaction kinetics, deuterium labeling can also be used to study molecular dynamics and interactions. For example, deuterium-labeled compounds are often used as internal standards in mass spectrometry-based quantitative analyses due to their similar chemical behavior to the unlabeled analyte but distinct mass. medchemexpress.comgoogle.comscispace.com Although deuterium labeling can sometimes lead to slight differences in chromatographic retention times, it remains a widely used technique for improving analytical accuracy. sigmaaldrich.com While direct studies employing this compound for probing molecular interactions are not extensively documented, the principles of KIE and its utility as an internal standard are well-established and applicable.
Chiral Probe Development for Receptor Binding Studies (In Vitro)
Aminoindane derivatives are known to interact with various biological targets, including dopamine (B1211576) receptors. science.govnih.govnih.gov The development of chiral probes is crucial for understanding the stereospecificity of ligand-receptor interactions. (S)-1-Aminoindane and its derivatives have been investigated as ligands for these receptors.
The use of a deuterated version like this compound as a chiral probe in in-vitro receptor binding studies offers several potential advantages. In competitive binding assays using radiolabeled ligands, this compound could be used as a "cold" competitor to determine the binding affinity (Ki) of other test compounds. While the isotopic substitution is not expected to dramatically alter the binding affinity, any observed differences between the deuterated and non-deuterated compound could provide subtle information about the nature of the binding pocket and the importance of specific C-H interactions.
Furthermore, in techniques like saturation binding assays, a radiolabeled version of this compound could be used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the probe itself. The primary benefit of using a deuterated probe in mass spectrometry-based binding assays would be to differentiate the probe from endogenous or other non-deuterated compounds.
Precursor to Chiral Ligands and Organocatalysts in Asymmetric Synthesis
Chiral ligands and organocatalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.govmdpi.comnih.govd-nb.info (S)-1-Aminoindane is a valuable chiral building block for the synthesis of a variety of these molecules. researchgate.net Its rigid, bicyclic structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
This compound can serve as a precursor to the corresponding deuterated chiral ligands and organocatalysts. The synthesis of these deuterated molecules would follow similar pathways as their non-deuterated counterparts, with the deuterium label being carried through the synthetic sequence.
For example, chiral phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed asymmetric reactions, can be prepared from aminoindane derivatives. acs.orgorganic-chemistry.orgresearchgate.netnih.gov A chiral bicyclic bridgehead phosphoramidite (B1245037) (Briphos) ligand derived from 1-aminoindane has been shown to be effective in the rhodium-catalyzed enantioselective 1,2-arylation of N-sulfonyl imines. acs.orgorganic-chemistry.org Starting with this compound would yield a deuterated Briphos ligand. This labeled ligand could then be used in mechanistic studies of the catalytic cycle, where the deuterium atoms could serve as spectroscopic or mass-spectrometric probes.
Similarly, (S)-1-Aminoindane can be a precursor for chiral organocatalysts. For instance, primary amine-based catalysts are effective in asymmetric Michael additions. nih.govmdpi.com A deuterated organocatalyst derived from this compound could be used to investigate the reaction mechanism, for example, by looking for isotope effects on the catalytic activity.
Theoretical and Computational Studies on S 1 Aminoindane D3
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for elucidating reaction mechanisms, predicting the geometries of transition states, and calculating their associated energy barriers. riken.jp These calculations are instrumental in understanding how (S)-1-Aminoindane and its derivatives participate in chemical transformations.
Research into the synthesis of aminoindane derivatives has utilized DFT to rationalize reaction outcomes. For instance, in the manganese-catalyzed enantioselective hydrogenation of imines derived from indanone, DFT computations (at the PBE0-D3PCM//RI-BP86PCM level) were performed to understand the observed high enantioselectivity. researchgate.netrsc.org The calculations successfully modeled the experimental selectivity by examining the barrier heights for the stereo-defining hydride transfer step. The lowest energy transition state was found to involve a favorable π-stacking interaction between the indanone aromatic ring and the pyridine (B92270) ring of the catalyst. researchgate.net This model predicted a difference in the free energy of activation (ΔΔG‡) of 1.57 kcal/mol between the diastereomeric transition states, corresponding to an enantiomeric ratio that aligns well with experimental findings. researchgate.netrsc.org
In another study concerning the synthesis of 3-aminoindan-1-ones, DFT calculations at the MP2 level were used to investigate the proposed reaction mechanism involving the formation of singlet carbenes. acs.org The calculations helped to map out two potential reaction routes and provided insight into the structures of various lithiated intermediates, highlighting the complexity introduced by internal lithium ion complexation. acs.org
Furthermore, DFT has been applied to understand the [3+2] annulation of aromatic aldimines with olefins to produce 1-aminoindane frameworks. riken.jp These studies, using functionals like B3LYP and M06, aim to unravel the reaction mechanism and the origins of diastereoselectivity, which is crucial for designing more effective catalysts for these atom-economical reactions. riken.jpresearchgate.netnih.gov
The table below summarizes representative energy barriers calculated for reactions involving aminoindane-related structures.
| Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Enantioselective Hydrogenation | PBE0-D3PCM//RI-BP86PCM | ΔΔG‡ (S vs R) | 1.57 | researchgate.net |
| Iridium-Catalyzed Hydrogenation | DFT | Migratory Insertion Barrier (E vs Z) | ~2.0 (ΔE) | acs.org |
| Visible Light-Mediated Aminoarylation | M062X/6-31+G(d,p) | ΔG‡ (Transition State) | +4.8 | nih.gov |
This interactive table provides a summary of calculated energy barriers for different reactions involving aminoindane-related structures.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules and to understand the influence of the solvent environment on their structure and dynamics. nih.govplos.org For molecules like (S)-1-Aminoindane, the five-membered ring puckering and the orientation of the amino group are key conformational variables.
Computational studies on 1-aminoindane have identified multiple stable conformers. researchgate.netacs.org These conformers typically differ in whether the amino group occupies a pseudo-equatorial or pseudo-axial position relative to the puckered cyclopentane (B165970) ring. researchgate.netresearchgate.net Chirped-excitation Fourier-transform microwave spectroscopy combined with DFT and ab initio (MP2) calculations confirmed the presence of two dominant conformers in the gas phase, both with an equatorial amino group but differing in the orientation of its hydrogen atoms. researchgate.netresearcher.life The potential energy surface calculated along the ring-puckering coordinate helps to rationalize why other conformers are not observed experimentally under supersonic expansion conditions. researchgate.net
MD simulations are particularly valuable for understanding how a molecule behaves in solution. nih.gov For instance, theoretical modeling of (S)-1-aminoindane as a chiral modifier in hydrogenation reactions utilized DFT calculations with the COSMO solvent model to predict enantiomeric excess in different solvents. conicet.gov.ar The calculations successfully predicted an inversion of configuration when moving to polar solvents like acetic acid, demonstrating the critical role of solvent effects in modulating intermolecular interactions between the chiral modifier and the substrate. conicet.gov.ar While extensive MD simulations specifically on (S)-1-Aminoindane-d3 are not published, these studies on the parent compound lay the groundwork for understanding its dynamic behavior and solvent interactions. plos.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Comparing these predicted spectra with experimental data serves as a powerful validation of the computed molecular structures and electronic properties.
For 1-aminoindane and its derivatives, quantum chemical calculations have been essential for assigning complex vibrational spectra. acs.orgresearchgate.net Studies combining laser-induced fluorescence (LIF) and single vibronic level (SVL) emission spectroscopy with DFT (B3LYP/6-31G**) calculations have successfully characterized the ground and excited state vibrational modes of different conformers. researchgate.net The calculated harmonic frequencies, when appropriately scaled, show good agreement with experimental frequencies obtained from IR and emission spectra. researchgate.net
Similarly, DFT and MP2 calculations have been used to analyze the conformational landscape of related molecules like 2-indanol, with predicted vibrational frequencies aiding in the assignment of normal modes. acs.org The calculation of ¹³C and ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method is another common application. Quantum mechanical calculations have been used to understand the enantioselective discrimination observed in the NMR spectra of chiral molecules when interacting with a chiral solvating agent. researchgate.net Although specific data for this compound is limited, the principles are directly applicable. The primary difference expected for the deuterated compound would be in the vibrational (IR/Raman) spectra, where the C-D stretching and bending frequencies would appear at significantly lower wavenumbers than the corresponding C-H modes due to the heavier mass of deuterium (B1214612).
The table below presents a comparison of experimental and calculated vibrational frequencies for a conformer of (R)-1-aminoindan, which is structurally analogous to the (S)-enantiomer.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |
| Low-frequency mode | 147 | - | Progression in emission | researchgate.net |
| Low-frequency mode | 236 | - | Ground state mode | researchgate.net |
| Benzene-related | 604 | - | Ring deformation | researchgate.net |
| Benzene-related | 730 | - | C-H out-of-plane bend | researchgate.net |
| Benzene-related | 788 | - | Ring breathing | researchgate.net |
This interactive table compares experimental vibrational frequencies with calculated values for a conformer of (R)-1-aminoindan.
Elucidation of Enantioselectivity and Diastereoselectivity Origins
Understanding the molecular interactions that govern enantioselectivity and diastereoselectivity is a central theme in modern organic chemistry and is an area where computational studies provide indispensable insights. researchgate.netnih.gov For reactions involving (S)-1-Aminoindane as a chiral ligand, auxiliary, or product, theoretical calculations can model the key transition states and intermediates that determine the stereochemical outcome.
As previously mentioned, DFT calculations on the manganese-catalyzed hydrogenation of an indanone-derived imine rationalized the high enantioselectivity toward the (S)-amine product. researchgate.netrsc.org The calculations pinpointed a stabilizing π-stacking interaction in the favored transition state as the key factor controlling the stereochemical pathway. researchgate.net
In the context of synthesizing 1-aminoindanes via [3+2] annulation reactions, DFT calculations have been proposed to understand the origin of the observed high diastereoselectivity. riken.jp By modeling the transition states for the formation of both cis and trans products, researchers can identify the steric and electronic factors that favor one diastereomer over the other. Such studies are crucial for the rational design of new catalysts that can even achieve diastereodivergent synthesis, providing access to either diastereomer by tuning the catalyst structure. researchgate.netnih.gov
A theoretical study on the use of (S)-1-aminoindane as a chiral modifier for the enantioselective hydrogenation of ketoesters on a metal surface used a simplified model to probe the origin of selectivity. conicet.gov.ar By calculating the energies of the diastereomeric complexes formed between the modifier and the substrate, the model could predict the sense of enantiodifferentiation and the approximate enantiomeric excess. conicet.gov.ar The results highlighted the importance of the non-covalent interactions within the substrate-modifier complex in determining the facial selectivity of the hydrogenation.
These examples underscore the power of computational chemistry to deconstruct the complex interplay of forces that govern stereoselectivity, providing a rational basis for the development of new and improved asymmetric transformations. researchgate.net
Future Prospects and Emerging Research Frontiers for Deuterated Chiral Indane Derivatives
Development of Novel and More Efficient Deuteration Strategies
The demand for precisely deuterated organic compounds has spurred the development of more efficient and selective deuteration methods. nih.govmdpi.com Traditional approaches often rely on deuterium (B1214612) gas (D2) or deuterium oxide (D2O) as the deuterium source, but can be hampered by issues such as the need for high pressure, special catalysts, or harsh reaction conditions. thalesnano.comjst.go.jp
Recent innovations are focusing on overcoming these limitations. Catalytic H-D exchange reactions are a focal point, with researchers exploring the use of various transition metal catalysts, including iridium, palladium, rhodium, and ruthenium, to facilitate the exchange of hydrogen for deuterium with high regioselectivity. mdpi.comsnnu.edu.cn For instance, palladium-catalyzed H-D exchange reactions have demonstrated excellent deuterium incorporation at the benzylic site under mild conditions. mdpi.com
Biocatalytic methods are also emerging as a powerful tool for asymmetric deuteration. nih.gov These enzymatic transformations offer near-perfect selectivity under mild operating conditions. nih.gov By employing H2 and D2O to generate deuterated NADH, researchers can achieve the reductive deuteration of various functional groups, including ketones, imines, and carbon-carbon double bonds, with high stereoselectivity. nih.gov Another promising avenue is the use of deuterated alcohols as deuterium sources in nickel-catalyzed transfer hydrogenation reactions, which can produce α-deuterated chiral amines with good deuterium content and enantioselectivity. bohrium.com The development of continuous flow systems that generate high-purity deuterium gas from the electrolysis of D2O also represents a significant step towards more streamlined and accessible deuteration processes. thalesnano.com
Exploration of New Catalytic Applications Beyond Traditional Asymmetric Synthesis
While chiral indane derivatives are well-established in asymmetric synthesis, their deuterated counterparts are opening doors to new catalytic applications. The kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, can be exploited to influence reaction rates and pathways. This property is not only valuable for elucidating reaction mechanisms but also for developing novel catalytic cycles. jst.go.jpsnnu.edu.cn
Deuterated chiral ligands in transition metal catalysis can subtly alter the steric and electronic environment of the catalytic center, potentially leading to enhanced enantioselectivity or novel reactivity. The strategic placement of deuterium can influence non-covalent interactions within the catalytic pocket, fine-tuning the transition state and leading to improved catalytic performance.
Furthermore, the unique properties of deuterated compounds are being explored in areas such as photodynamic therapy. While not directly involving (S)-1-Aminoindane-d3, the principles of using deuteration to enhance the properties of photosensitizer probes could be a future area of exploration for related chiral structures. bohrium.com
Integration with Advanced High-Throughput Screening Technologies
The discovery and optimization of catalysts, including those based on deuterated chiral indanes, is being revolutionized by high-throughput experimentation (HTE). acs.org HTE allows for the rapid, parallel screening of large libraries of catalysts, ligands, and reaction conditions. researchgate.net This approach significantly accelerates the identification of optimal catalytic systems for specific transformations. acs.org
For deuterated chiral catalysts, HTE can be particularly valuable. The subtle effects of isotopic substitution on catalytic activity and selectivity can be systematically investigated by screening libraries of deuterated ligands. researchgate.net Various analytical techniques are employed in HTE, including mass spectrometry, infrared thermography, and circular dichroism, to rapidly assess reaction outcomes. mpg.de The integration of microfluidic devices, which combine chemical reactions and analysis on a single chip, offers a promising avenue for parallelized high-throughput screening with minimal material consumption. mpg.deresearchgate.net
The use of isotopically labeled substrates in conjunction with mass spectrometry provides a powerful method for determining enantioselectivity in a high-throughput manner. nih.gov This technique can analyze a vast number of catalytic reactions daily, making the screening of large and diverse libraries of chiral catalysts, including deuterated variants, highly efficient. nih.gov
Expansion of Isotopic Labeling Applications in Systems Biology and Chemical Biology
Deuterium-labeled compounds, including this compound, are invaluable tools in systems biology and chemical biology for tracing metabolic pathways and quantifying metabolites. thalesnano.comisotope.com The use of stable isotope labeling allows for the precise tracking of molecules within complex biological systems without the concerns associated with radioactive isotopes. jst.go.jp
In proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparative quantitative analysis of proteins. nih.gov While typically used with amino acids, the principles of metabolic labeling can be extended to other small molecules. Deuterated compounds can serve as internal standards in mass spectrometry-based metabolomics, enabling accurate and reliable quantification of endogenous metabolites. thalesnano.com
Furthermore, isotopically labeled molecules are crucial for structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.comibs.fr Deuteration can simplify complex NMR spectra and allow for the determination of molecular structures and dynamics. thalesnano.com Photoaffinity labeling, a technique used to identify protein-ligand interactions, can also employ deuterated compounds. For instance, diazirine-functionalized 1-aminoindan (B1206342) has been used in photoaffinity labeling studies of alpha-synuclein, a protein implicated in Parkinson's disease. core.ac.uk The incorporation of deuterium into such probes could provide additional insights into these interactions.
The development of novel stable isotope labeling strategies, such as the use of N-phosphoryl amino acids, is expanding the toolkit for quantitative profiling of amine-containing metabolites, which could be applicable to chiral amines like (S)-1-Aminoindane. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-1-Aminoindane-d3 with high enantiomeric purity?
- Methodological Answer : Synthesis should prioritize chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. Characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity. Isotopic labeling efficiency (deuterium incorporation >98%) must be verified using mass spectrometry and H-NMR. Ensure inert conditions (argon/vacuum) to prevent racemization during synthesis .
- Data Example : Typical H-NMR shifts for deuterated amines range between 0.5–2.5 ppm, with integration ratios confirming stoichiometric deuteration.
Q. How should this compound be stored to minimize deuterium loss and degradation?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Regular stability assays (e.g., LC-MS every 6 months) should monitor deuterium retention. Avoid aqueous solvents unless stabilized at pH 6–7 to reduce H/D exchange .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of this compound be experimentally quantified in enzymatic studies?
- Methodological Answer : Use competitive isotopic labeling in enzyme assays (e.g., comparisons between deuterated and non-deuterated substrates). Control for solvent isotope effects by maintaining consistent DO/HO ratios. Statistical validation (e.g., ANOVA) of replicate data is essential to distinguish KIEs from experimental noise .
- Data Contradiction Note : Discrepancies in KIE values may arise from enzyme active-site flexibility; molecular dynamics simulations can resolve these by modeling deuterium’s steric effects .
Q. What strategies resolve contradictions in H-NMR data caused by deuterium-induced signal splitting in this compound?
- Methodological Answer : Apply H-decoupling during NMR acquisition or use 2D NMR (e.g., HSQC) to isolate proton signals. Compare with non-deuterated analogs to identify splitting patterns. For quantitation, integrate deuterium-suppressed regions or use C-NMR for indirect analysis .
Q. How can researchers balance open-data sharing with confidentiality when publishing this compound datasets?
- Methodological Answer : Implement tiered access: release non-sensitive data (e.g., synthetic yields, spectral peaks) publicly via repositories like PubChem, while restricting raw NMR/mass spectra to controlled platforms. Use de-identification protocols for collaborative studies, as outlined in GDPR-compliant frameworks .
Methodological Best Practices
Q. What statistical approaches ensure reproducibility in studies using this compound?
- Methodological Answer :
- Experimental Design : Include triplicate runs with internal standards (e.g., deuterated analogs of known stability) .
- Data Analysis : Apply Cronbach’s alpha (>0.7) to assess intra-assay consistency. Use error-propagation models to quantify uncertainty in isotopic purity measurements .
Q. How to validate computational models predicting the physicochemical properties of this compound?
- Methodological Answer : Cross-validate density functional theory (DFT) predictions with experimental data (e.g., logP, pKa). For solubility, compare predicted COSMO-RS results with shake-flask assays. Discrepancies >10% warrant re-evaluation of basis sets or solvent parameters .
Contradiction Management
Q. How to address conflicting bioactivity results between this compound and its non-deuterated counterpart?
- Methodological Answer :
- Hypothesis Testing : Determine if differences stem from isotopic effects (e.g., altered binding kinetics) or experimental variables (e.g., solvent deuteration).
- Data Reconciliation : Replicate studies under identical conditions, controlling for deuterium content in buffers. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
